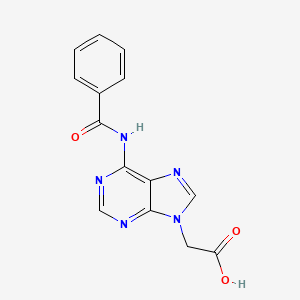

2-(6-Benzamido-9H-purin-9-yl)acetic acid

説明

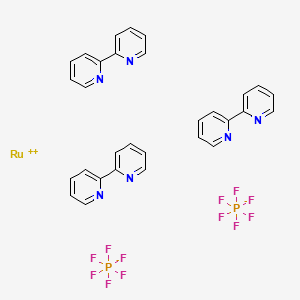

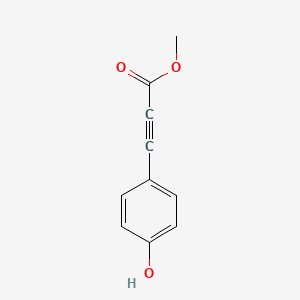

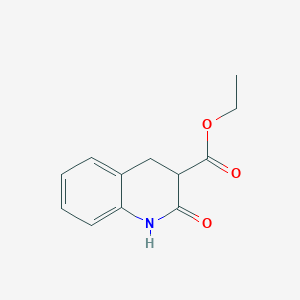

“2-(6-Benzamido-9H-purin-9-yl)acetic acid” is a chemical compound with the CAS Number: 171486-04-7 . It has a molecular weight of 297.27 and its IUPAC name is 2-(6-benzamido-9H-purin-9-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 297.27 . The InChI code provides further information about its molecular structure .科学的研究の応用

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds, including nucleoside analogues and coordination polymers. For instance, Yadava and Yadav (2008) synthesized unusual benzimidazole nucleoside analogues with potential pharmaceutical applications, including antiviral, antitumor, and immunosuppressive properties. These compounds also have the potential for investigating nucleic acid-protein interactions and enzyme binding site parameters (Yadava & Yadav, 2008).

Crystal Engineering and Supramolecular Chemistry

Research in crystal engineering and supramolecular chemistry has led to the development of modified purine ligands and their interactions with transition metal ions. Mohapatra and Verma (2016) described the synthesis and single crystal structure elucidation of modified purine ligands, which formed complex structures with copper, silver, and cadmium, highlighting their potential in crystal engineering (Mohapatra & Verma, 2016). Adamski et al. (2015) developed an effective method for synthesizing novel adenine amides, showcasing the importance of hydrogen bonding in forming supramolecular chains (Adamski et al., 2015).

Bioorganic Chemistry and Medicinal Applications

In the realm of bioorganic chemistry and medicinal applications, Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases, exemplifying the use of such compounds in studying enzyme functions (Emmrich et al., 2010). Bhat and Dharmaprakash (2002) investigated hippuric acid, an organic nonlinear optical material with high conversion efficiency for second harmonic generation, highlighting its potential in optical applications (Bhat & Dharmaprakash, 2002).

Safety and Hazards

特性

IUPAC Name |

2-(6-benzamidopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEJMYVTSMVKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571618 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Benzamido-9H-purin-9-yl)acetic acid | |

CAS RN |

171486-04-7 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)